1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17(30)29-23(15-22(26-29)24-9-6-14-32-24)21-16-28(19-7-4-3-5-8-19)27-25(21)18-10-12-20(31-2)13-11-18/h3-14,16,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDVVJXCKALBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Procedure
Reactants :
- 2-Methylfuran (10 mmol)
- Phenacyl bromide (10 mmol)
- Potassium xanthogenate (12 mmol)
- FeSO₄·7H₂O (6.25 mmol) in DMSO
Conditions :
- Reaction temperature: 5–10°C initially, then room temperature
- Oxidizing agent: 34% H₂O₂ (2.5 mL)
- Solvent: DMSO (30 mL)
Workup :
- Extraction with ethyl acetate (4×50 mL)
- Purification via flash chromatography (EtOAc/hexanes)
Outcome :
Formation of the First Pyrazole Ring
The furan-2-yl ketone undergoes cyclization with hydrazine to form the initial pyrazole ring.
Hydrazine Cyclization
Reactants :
- Furan-2-yl ketone (2 mmol)
- Hydrazine hydrochloride (2 mmol)
- Sodium acetate (4 mmol)
Conditions :
- Solvent: Ethanol (5 mL)
- Temperature: 80°C, 24 hours
Workup :
- Extraction with ethyl acetate (4×25 mL)
- Drying over Na₂SO₄
- Flash chromatography (EtOAc/hexanes)
Outcome :
Construction of the Bipyrazole Core
The bipyrazole framework is assembled via condensation of the first pyrazole with a second pyrazole precursor.
Condensation Reaction
Reactants :
- Pyrazole intermediate (1 mmol)
- 4-Methoxyphenyl-substituted diketone (1 mmol)
- Iodine catalyst (0.013 mmol)
Conditions :
- Solvent: Toluene (5 mL)
- Microwave irradiation: 140°C, 2–6 hours
Workup :
- Removal of toluene under reduced pressure
- Recrystallization from ethanol
Outcome :
- Yield: 45–55%
- Product: Bipyrazole core with methoxyphenyl and phenyl groups
Functionalization with Ethanone Group
The ethanone moiety is introduced via acetylation of the bipyrazole intermediate.
Acetylation Protocol
Reactants :
- Bipyrazole intermediate (1 mmol)
- Acetic anhydride (2 mmol)
- Pyridine (2 mmol)
Conditions :
- Solvent: Dichloromethane (10 mL)
- Temperature: 0°C → room temperature, 12 hours
Workup :
- Quenching with ice-water
- Extraction with dichloromethane (3×30 mL)
- Column chromatography (EtOAc/hexanes)
Outcome :
Optimization Data
Table 1: Yield Optimization for Key Steps
Mechanistic Insights
- Feist-Bénary Reaction : The FeSO₄/H₂O₂ system generates radicals that facilitate furan coupling.
- Hydrazine Cyclization : Hydrazine attacks the ketone carbonyl, followed by dehydration to form the pyrazole ring.
- Microwave-Assisted Condensation : Iodine catalyzes-sigmatropic rearrangements, enhancing bipyrazole regioselectivity.
Challenges and Solutions
- Regioselectivity in Bipyrazole Formation :
- Solution : Microwave irradiation improves reaction control, favoring the desired 3,4'-bipyrazole isomer.
- Purification Complexity :
- Solution : Gradient flash chromatography with EtOAc/hexanes resolves closely eluting intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(5-acetyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-ethyl-benzyl ester
- **1-(5-acetyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-fluoro-benzyl ester
Uniqueness
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is unique due to its combination of furan, methoxyphenyl, phenyl, and bipyrazol moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound with potential therapeutic applications. Its unique structural features, including the furan and bipyrazole moieties, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a structure that combines multiple pharmacologically relevant components. The presence of furan and methoxyphenyl groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O3 |
| Molecular Weight | 440.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antiproliferative Activity
Research has shown that derivatives of bipyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications in the structure of similar compounds can lead to improved cytotoxicity. A related compound demonstrated an IC50 value of 0.59 µM against MCF7 breast cancer cells, indicating a strong potential for this class of compounds in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cell proliferation.
- Receptor Modulation : Potential binding to receptors involved in signaling pathways related to cancer growth.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives on human leukemia cell lines. The results indicated that structural modifications could enhance cytotoxic activity significantly .
- Selectivity Index : In another study, a derivative exhibited low toxicity in normal Vero cells (IC50 > 25 µM), suggesting a high selectivity index for cancer cells over normal cells .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific substituents on the aromatic rings could significantly influence biological activity. For example, compounds with fluorinated groups showed enhanced metabolic stability and cytotoxicity .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of α,β-unsaturated ketones via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes (e.g., furfural or 4-methoxybenzaldehyde) .
- Step 2: Cyclocondensation with hydrazine derivatives. For example, refluxing the α,β-unsaturated ketone with hydrazine hydrate in glacial acetic acid for 4–5 hours forms the pyrazoline core .
- Step 3: Purification via recrystallization using ethanol or dioxane .
Key Methodological Note: Monitor reaction progress using TLC (e.g., hexane:ethyl acetate = 7:3) and confirm purity via melting point analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of techniques is required:
Q. What solvents and reaction conditions are optimal for recrystallization?
- Solvents: Ethanol (for high-polarity intermediates) or dioxane (for less polar derivatives) .
- Conditions: Slow cooling (0.5°C/min) to maximize crystal yield. For stubborn impurities, use sequential solvent mixtures (e.g., ethanol:chloroform = 1:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Catalyst Screening: Test bases like piperidine (0.1 eq.) or KOH (0.5 gm) to accelerate cyclocondensation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid. Anhydrous ethanol minimizes side reactions (e.g., hydrolysis) .
- Temperature Control: Reflux at 80–90°C for 4 hours balances reaction rate and selectivity. Higher temperatures (>100°C) risk decomposition .
Data Contradiction Tip: If yields vary between batches, analyze residual hydrazine via HPLC-MS to detect incomplete reactions .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Problem: Overlapping NMR signals (e.g., furan vs. methoxyphenyl protons).
- Solution: Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, NOESY can distinguish cis/trans isomers in the dihydropyrazole ring .
- Alternative: Compare experimental IR bands with DFT-calculated vibrational modes (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Docking Studies: Use PyRx or AutoDock Vina to model interactions with biological targets (e.g., COX-2 enzyme) based on the methoxyphenyl and furan moieties .
- DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., at the pyrazole C-3 position) .
Validation: Cross-check computational results with experimental Hammett substituent constants (σ values) for electron-rich aryl groups .
Q. How to mitigate byproduct formation during hydrazine cyclocondensation?
- Byproducts: Oligomers or hydrazone derivatives from excess hydrazine.
- Mitigation Strategies:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC50 < 50 µM suggests potency) .
- Antimicrobial: Agar diffusion assay (zone of inhibition >10 mm at 100 µg/mL) .
- Enzyme Inhibition: COX-2 or α-glucosidase inhibition assays (e.g., 50% inhibition at 10 µM) .
Note: Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
